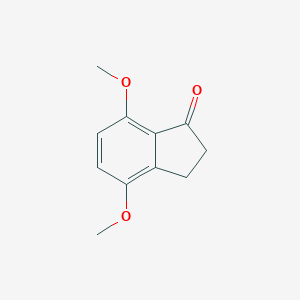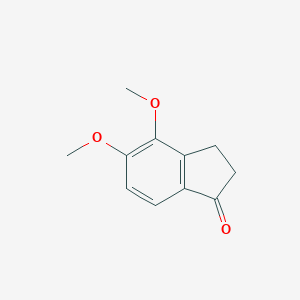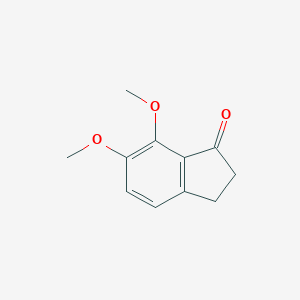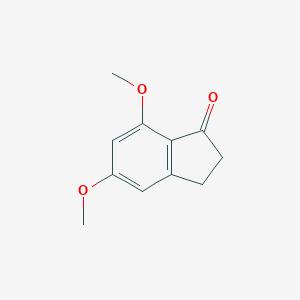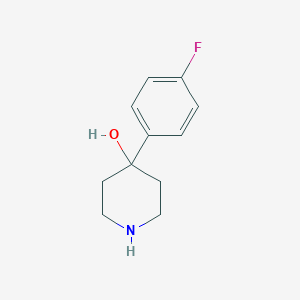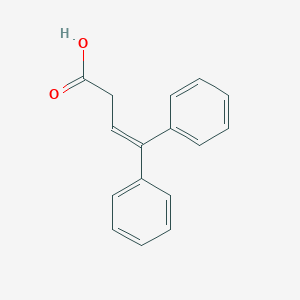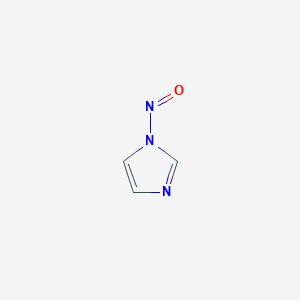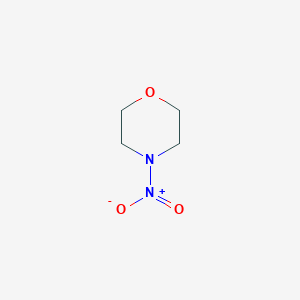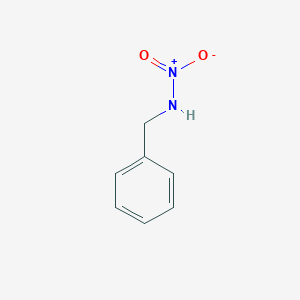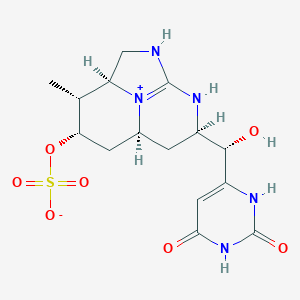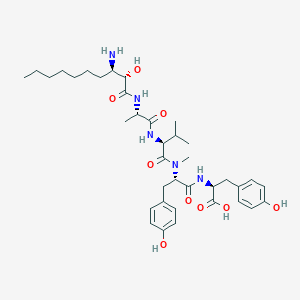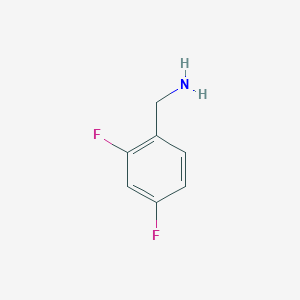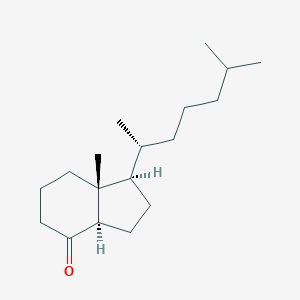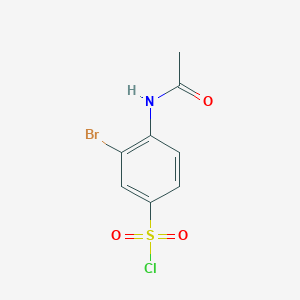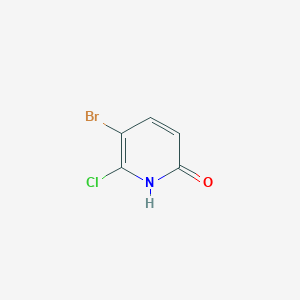
5-Bromo-6-chloropyridin-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 5-Bromo-6-chloropyridin-2-OL is a halogenated pyridine derivative, which is a class of compounds that have garnered significant interest in medicinal chemistry due to their potential as building blocks for more complex chemical structures. These compounds are characterized by the presence of halogen atoms, such as bromine and chlorine, which can be strategically substituted to create a variety of derivatives with diverse chemical and biological properties .
Synthesis Analysis
The synthesis of halogen-rich pyridine derivatives, such as 5-Bromo-6-chloropyridin-2-OL, often involves halogen dance reactions, which are a type of regioselective halogen exchange. For instance, the synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine, a related compound, was achieved using this method, demonstrating the versatility of halogen dance reactions in creating pentasubstituted pyridines with desired functionalities . Additionally, solid-phase synthesis techniques have been employed using a 2-chloro-5-bromopyridine scaffold, which allows for the efficient and selective introduction of various substituents, showcasing the adaptability of these methods in synthesizing pyridine-based derivatives .
Molecular Structure Analysis
The molecular structure of pyridine derivatives is often elucidated using single-crystal X-ray diffraction, which provides detailed information about the geometry of the compound in the solid state. For example, the crystal and molecular structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine was investigated, revealing intermolecular hydrogen bonding and π-π interactions that stabilize the crystal structure . Similarly, the structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide was confirmed by X-ray diffraction, showing intramolecular C-H…N hydrogen bonds and π-π stacking interactions .
Chemical Reactions Analysis
The reactivity of halogenated pyridines is influenced by the presence of halogen atoms, which can participate in various chemical reactions. For instance, the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia demonstrated regioselective displacement, leading to the formation of substituted aminopyrimidines . Moreover, carbon-carbon coupling reactions are pivotal in the synthesis of novel pyridine derivatives, as shown in the creation of 3-bromo-5-(2,5-difluorophenyl)pyridine through such a process .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated pyridines can be studied using spectroscopic techniques and computational methods. Spectroscopic characterization, including FT-IR and NMR, provides insights into the functional groups and molecular environment of the compound . Computational studies, such as density functional theory (DFT), allow for the prediction of vibrational frequencies, chemical shifts, and non-linear optical properties, which are essential for understanding the electronic structure and potential applications of the compound . Additionally, molecular docking studies can reveal the biological activity of pyridine derivatives by simulating their interaction with target enzymes .
Aplicaciones Científicas De Investigación
Selective Amination Catalysis
Amination of 5-bromo-2-chloropyridine, a close analogue of 5-Bromo-6-chloropyridin-2-OL, catalyzed by a palladium-Xantphos complex, yields 5-amino-2-chloropyridine with high isolated yield and excellent chemoselectivity. This process demonstrates the compound's utility in selective amination reactions for synthesizing amino-substituted pyridines, which are valuable intermediates in pharmaceutical and agrochemical manufacturing (Ji, Li, & Bunnelle, 2003).
Halogen/Halogen Displacement in Heterocycles
The compound's behavior under conditions fostering halogen/halogen displacement has been studied, offering insights into the reactivity of halogenated pyridines. Such reactions are crucial for the synthesis of various heterocyclic compounds, impacting the development of materials with potential electronic and optical applications (Schlosser & Cottet, 2002).
Spectroscopic and Theoretical Studies
Spectroscopic characterization and theoretical studies on derivatives of 5-Bromo-6-chloropyridin-2-OL, such as 5-Bromo-2-(trifluoromethyl)pyridine, provide detailed insights into their molecular structure, vibrational frequencies, and optical properties. Such investigations facilitate the understanding of their physical and chemical properties, enabling their application in material science, including non-linear optical materials and DNA interaction studies for potential antimicrobial applications (Vural & Kara, 2017).
Electrocatalytic Applications
The electrocatalytic synthesis of 6-aminonicotinic acid from 2-amino-5-bromo and 2-amino-5-chloropyridine, underlined by the study on silver cathodes, showcases the potential of 5-Bromo-6-chloropyridin-2-OL derivatives in electrosynthesis applications. Such processes are significant for the pharmaceutical industry, particularly in synthesizing pyridine-based bioactive compounds (Gennaro, Sánchez-Sánchez, Isse, & Montiel, 2004).
Propiedades
IUPAC Name |
5-bromo-6-chloro-1H-pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClNO/c6-3-1-2-4(9)8-5(3)7/h1-2H,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBUYQOPMGPFMJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90607668 |
Source


|
| Record name | 5-Bromo-6-chloropyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90607668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.44 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-6-chloropyridin-2-OL | |
CAS RN |
1227603-81-7 |
Source


|
| Record name | 5-Bromo-6-chloropyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90607668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

